molecular formula C9H18N2O3 B1143950 ethyl 3-((3-aMino-3-oxopropyl)(Methyl)aMino)propanoate CAS No. 1249648-52-9

ethyl 3-((3-aMino-3-oxopropyl)(Methyl)aMino)propanoate

Cat. No.: B1143950
CAS No.: 1249648-52-9
M. Wt: 202.25082
InChI Key:
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Description

Ethyl 3-((3-Amino-3-oxopropyl)(Methyl)amino)propanoate is an organic compound with the molecular formula C9H18N2O3 This compound is a derivative of β-alanine and is characterized by the presence of both amino and ester functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 3-((3-Amino-3-oxopropyl)(Methyl)amino)propanoate typically involves the reaction of β-alanine ethyl ester with methylamine and a suitable oxidizing agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process may include steps such as purification and crystallization to obtain the compound in high purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, resulting in the formation of alcohol derivatives.

    Substitution: The ester group can participate in nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, primary amines.

Major Products:

    Oxidation Products: Oxidized derivatives with modified amino groups.

    Reduction Products: Alcohol derivatives with hydroxyl groups.

    Substitution Products: Compounds with different nucleophiles replacing the ethoxy group.

Scientific Research Applications

Ethyl 3-((3-Amino-3-oxopropyl)(Methyl)amino)propanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.

    Industry: Utilized in the production of specialized chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 3-((3-Amino-3-oxopropyl)(Methyl)amino)propanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as a substrate or inhibitor, modulating the activity of these targets and influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

  • Ethyl 3-((3-Ethoxy-3-oxopropyl)(Methyl)amino)propanoate
  • Methyl 3-((3-Methoxy-3-oxopropyl)(Methyl)amino)propanoate
  • Ethyl 3-((3-Methoxy-3-oxopropyl)(Methyl)amino)propanoate

Uniqueness: Ethyl 3-((3-Amino-3-oxopropyl)(Methyl)amino)propanoate is unique due to the presence of both amino and ester functional groups, which confer distinct chemical reactivity and potential biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications.

Properties

CAS No.

1249648-52-9

Molecular Formula

C9H18N2O3

Molecular Weight

202.25082

Synonyms

ethyl 3-((3-aMino-3-oxopropyl)(Methyl)aMino)propanoate

Origin of Product

United States

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